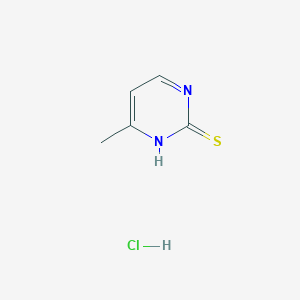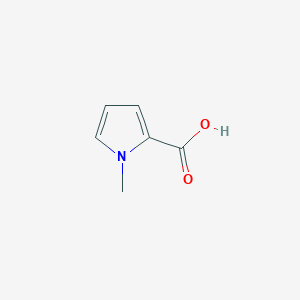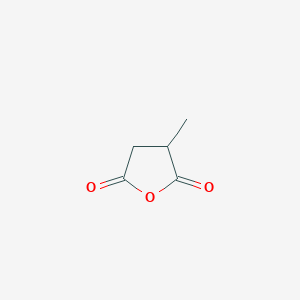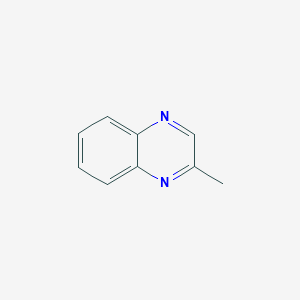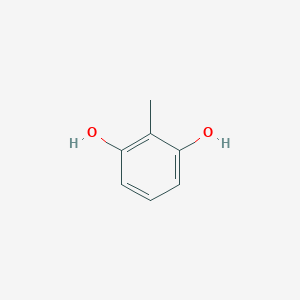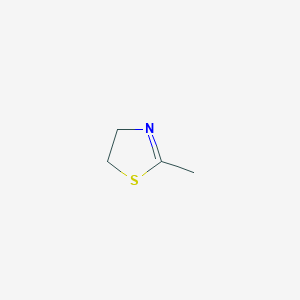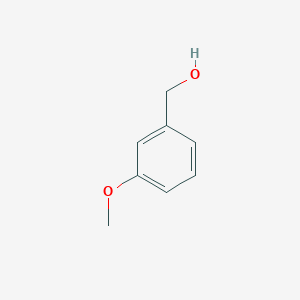
3-硝基茴香醚
概述
描述
3-Nitroanisole (3-NA) is a nitroaromatic compound that has been used in various scientific and industrial applications due to its unique properties. It is a colorless liquid with a sweet odor, and is used in the synthesis of drugs, pesticides, and other organic compounds. 3-NA is also used in the production of dyes, perfumes, and pharmaceuticals. In addition, 3-NA has been used in the synthesis of nitroaromatic compounds and in the development of novel materials.
科学研究应用
光诱导亲核取代反应
3-硝基茴香醚: 用于光诱导亲核取代反应。该过程涉及化合物在水和乙腈混合物中与氢氧根离子 (OH−) 反应,以及在甲醇中与甲氧基离子 (OCH3−) 反应。 这些反应使用纳秒时间分辨吸收光谱法进行研究,为反应动力学和机理提供了见解 .
3-硝基苯酚的合成
该化合物与正丁胺发生光反应,生成3-硝基苯酚。 该反应在医药和农用化学品中使用的各种中间体的合成中具有重要意义 .
与 β-环糊精形成包合物
3-硝基茴香醚: 在 pH 12 的水性缓冲溶液中与 β-环糊精形成 1:1 包合物。 该应用对于改善药物的溶解度和稳定性至关重要,在医药领域至关重要 .
有机合成前体
作为有机合成中的前体,3-硝基茴香醚 参与了各种化学转化。 它的硝基可以还原为胺,为合成苯胺衍生物提供途径,而苯胺衍生物在染料和制药行业中非常有价值.
光谱学研究
该化合物独特的分子结构使其可用于光谱学研究,以了解溶剂对电子跃迁和反应动力学的影响 .
热力学性质研究
1-甲氧基-3-硝基苯: 被研究其热力学性质,这对于了解其在不同温度和压力下的行为至关重要。 这些信息对于其在化学工程过程中的应用至关重要 .
亲电芳香取代反应
它作为亲电芳香取代反应的底物,亲电芳香取代反应是构建复杂分子的有机化学基础 .
环境化学研究
作用机制
Target of Action
3-Nitroanisole, also known as 1-Methoxy-3-nitrobenzene, is a chemical compound that primarily targets organic molecules in the environment. It is often used in chemical reactions as a reagent .
Mode of Action
The mode of action of 3-Nitroanisole involves its interaction with other chemical compounds. It is known to undergo photoinduced nucleophilic substitution reactions in the presence of hydroxide ions (OH−) in mixtures of water (H2O) and acetonitrile (CH3CN), and in the presence of methoxide ions (OCH3−) in methanol (CH3OH) .
Biochemical Pathways
It has been observed that 3-nitroanisole can undergo photoreaction with n-butylamine to yield 3-nitrophenol . This suggests that it may participate in nitration reactions and could potentially affect biochemical pathways involving nitro compounds .
Pharmacokinetics
It is known that the compound is soluble in alcohol but insoluble in water . This suggests that its bioavailability may be influenced by the presence of alcohol and other organic solvents.
Result of Action
Its ability to undergo photoinduced nucleophilic substitution reactions suggests that it may have the potential to alter the chemical structure of other compounds .
Action Environment
The action, efficacy, and stability of 3-Nitroanisole can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of light, which can induce photochemical reactions . Additionally, the presence of other chemical compounds, such as hydroxide ions (OH−) and methoxide ions (OCH3−), can also influence its reactivity .
安全和危害
生化分析
Biochemical Properties
3-Nitroanisole plays a role in several biochemical reactions, particularly those involving nitroaromatic compounds. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic degradation. The interaction with cytochrome P450 enzymes leads to the demethylation of 3-Nitroanisole, producing 3-Nitrophenol as a metabolite . This interaction is crucial as it initiates the degradation pathway of 3-Nitroanisole, allowing it to be further processed and eliminated from the biological system.
Cellular Effects
3-Nitroanisole affects various types of cells and cellular processes. It has been observed to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can result in cellular damage, affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Nitroanisole has been shown to influence the expression of genes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase . These changes in gene expression can alter cellular functions and potentially lead to cytotoxic effects.
Molecular Mechanism
The molecular mechanism of 3-Nitroanisole involves its interaction with cytochrome P450 enzymes, leading to its demethylation and subsequent formation of 3-Nitrophenol. This process involves the binding of 3-Nitroanisole to the active site of the enzyme, where it undergoes oxidative demethylation. The resulting 3-Nitrophenol can then undergo further metabolic transformations, including reduction and conjugation reactions . These interactions at the molecular level are essential for the compound’s metabolism and detoxification.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitroanisole can change over time due to its stability and degradation. Studies have shown that 3-Nitroanisole is relatively stable under standard laboratory conditions but can degrade under acidic or basic conditions . Over time, the degradation products of 3-Nitroanisole, such as 3-Nitrophenol, can accumulate and exert their own biological effects. Long-term exposure to 3-Nitroanisole in in vitro or in vivo studies has been associated with sustained oxidative stress and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of 3-Nitroanisole vary with different dosages in animal models. At low doses, 3-Nitroanisole may induce mild oxidative stress without significant adverse effects. At higher doses, it can cause severe oxidative damage, leading to cytotoxicity and tissue damage . Studies in animal models have shown that high doses of 3-Nitroanisole can result in liver and kidney toxicity, highlighting the importance of dose-dependent effects in its biochemical analysis .
Metabolic Pathways
3-Nitroanisole is involved in metabolic pathways that include its demethylation by cytochrome P450 enzymes to form 3-Nitrophenol . This metabolite can then undergo further reduction to form aminophenols, which can be conjugated with glucuronic acid or sulfate for excretion. The involvement of cytochrome P450 enzymes and other cofactors in these metabolic pathways is crucial for the detoxification and elimination of 3-Nitroanisole from the body .
Transport and Distribution
Within cells and tissues, 3-Nitroanisole is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins, such as organic anion transporters, which facilitate its movement across cellular membranes . The distribution of 3-Nitroanisole within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
3-Nitroanisole is primarily localized in the cytoplasm and can also be found in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . Its subcellular localization is essential for its metabolic processing, as the endoplasmic reticulum provides the necessary environment for its interaction with cytochrome P450 enzymes. The localization of 3-Nitroanisole within specific cellular compartments can influence its activity and function, affecting its overall biochemical effects .
属性
IUPAC Name |
1-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFINWERLNPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060295 | |
| Record name | Benzene, 1-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
555-03-3 | |
| Record name | 3-Nitroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitroanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methoxy-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9920UY61E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 3-Nitroanisole?
A1: 3-Nitroanisole has the molecular formula C₇H₇NO₃ and a molecular weight of 153.13 g/mol. Spectroscopic data, including FT-IR and FT-Raman vibrational frequencies, has been reported and analyzed using quantum mechanical calculations. []
Q2: What is the solubility of 3-Nitroanisole?
A2: While specific solubility data is limited in the provided research, 3-Nitroanisole's electrochemical behavior has been investigated in various media, including protic (ethanol/buffer), mixed aqueous-organic (DMF/citrate buffer), and aprotic (DMF/TBAI). This suggests solubility in these solvents. []
Q3: How does 3-Nitroanisole behave electrochemically?
A3: Studies show 3-Nitroanisole undergoes irreversible four-electron reduction to its hydroxylamine derivative in protic media across a wide pH range. [] In mixed aqueous-organic and aprotic media, the one-electron reduction product, the nitro radical anion, can be observed and characterized. []
Q4: What is the significance of 3-Nitroanisole's nitro radical anion?
A4: This radical, formed through electrochemical reduction, exhibits different stabilities and reactivity depending on the media. Its decay rate constants (k₂disp and k₂dim) have been determined in various solvents, providing insights into its reactivity. [] Additionally, the radical's reactivity with glutathione was assessed, indicating its potential involvement in biological systems. []
Q5: Can 3-Nitroanisole undergo photochemical reactions?
A5: Yes, research indicates 3-Nitroanisole participates in photochemical reactions. One study investigated the photohydroxylation of 3-Nitroanisole, examining the impact of methanol on this process. [] Another study explored the photoinduced methoxy substitution of 3-Nitroanisole, providing insights into its photochemical reactivity. []
Q6: Has 3-Nitroanisole been investigated for catalytic applications?
A6: While not a catalyst itself, 3-Nitroanisole serves as a model substrate in catalytic reduction reactions. One study used it to evaluate the performance of a novel hydrochar-based palladium nanocatalyst. [] The catalyst effectively reduced 3-Nitroanisole using NaBH4 in aqueous media under ambient conditions. []
Q7: Are there studies exploring structure-activity relationships for 3-Nitroanisole derivatives?
A7: Yes, modifications of the 3-Nitroanisole structure have been explored, particularly in the context of anti-inflammatory activity. Researchers synthesized 7-methanesulfonylamino-6-phenoxychromone derivatives with variations at the pyrone and phenoxy rings, starting from 4-chloro-3-nitroanisole. [, ]
Q8: What is the impact of fluorine substitution on the activity of 3-Nitroanisole derivatives?
A8: Fluorine substitution on the phenoxy ring significantly influenced the anti-inflammatory activity of 7-methanesulfonylamino-6-phenoxychromone derivatives. The 2'-fluoro and 2',4'-difluoro derivatives displayed notable potency in carrageenin-induced edema and adjuvant-induced arthritis rat models. [, ]
Q9: What other structural modifications have been studied for 3-Nitroanisole derivatives?
A9: Besides fluorine, researchers also investigated the impact of a 3-formylamino group on the pyrone ring. This modification, along with fluorine substitutions, resulted in compounds with potent anti-arthritic effects in both rat and mouse models. [, ]
Q10: What analytical techniques are used to study 3-Nitroanisole?
A10: Several techniques are employed, including:
- Electrochemical methods: Cyclic voltammetry is used to study the reduction of 3-Nitroanisole and characterize its radical anion. []
- Spectroscopy: Electron paramagnetic resonance (EPR) is used to analyze the free radicals generated from 3-Nitroanisole in aprotic media. []
- Chromatography: High-performance liquid chromatography (HPLC) is used to monitor the products of photochemical reactions involving 3-Nitroanisole. [, ]
- Mass Spectrometry: Used in conjunction with Gas Chromatography to analyze 3-Nitroanisole in complex mixtures, such as cosmetics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



